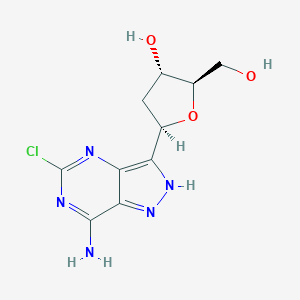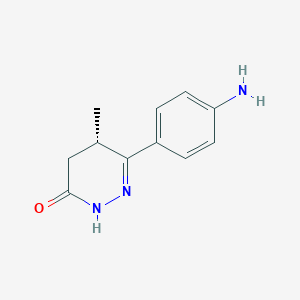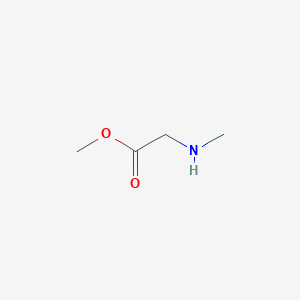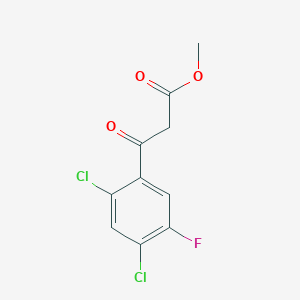
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is a chemical compound that belongs to the family of oxoesters. It is a white crystalline powder that is used in scientific research to investigate its biological and physiological effects. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is still under investigation. However, it has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have a neuroprotective effect in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has been reported to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is still under investigation, and its toxicity profile is not well understood. Further studies are needed to investigate its safety and efficacy in preclinical and clinical trials.
Orientations Futures
There are several future directions for the investigation of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective effects in animal models of stroke and traumatic brain injury. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic targets. Finally, the safety and efficacy of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate need to be investigated in preclinical and clinical trials to evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate can be synthesized using different methods. One of the common methods is the reaction of 2,4-dichloro-5-fluoroaniline with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with methyl magnesium bromide to produce Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. This method has been reported in the literature, and it yields a high purity product.
Applications De Recherche Scientifique
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been used in scientific research to investigate its biological and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been used in vitro and in vivo studies to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
103319-17-1 |
|---|---|
Nom du produit |
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
Formule moléculaire |
C10H7Cl2FO3 |
Poids moléculaire |
265.06 g/mol |
Nom IUPAC |
methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H7Cl2FO3/c1-16-10(15)4-9(14)5-2-8(13)7(12)3-6(5)11/h2-3H,4H2,1H3 |
Clé InChI |
KFCKLKBPBMFRCU-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
SMILES canonique |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Synonymes |
METHYL 3-(2,4-DICHLORO-5-FLUOROPHENYL)-3-OXOPROPIONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




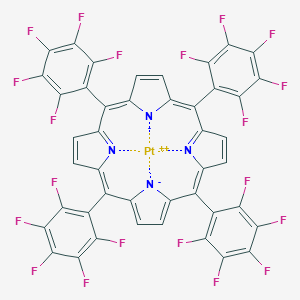

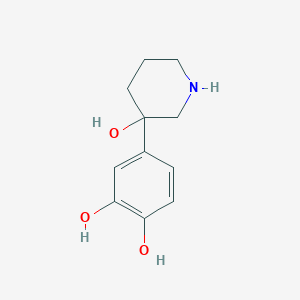
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

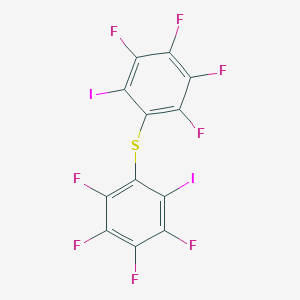
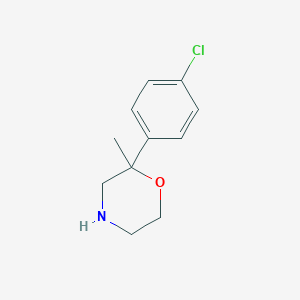
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
